

Review of literature on Tannagine and related alkaloids

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A Technical Review of Alkaloids from the Genus Kopsia

An Important Note on "**Tannagine**": A thorough review of scientific literature did not yield any specific alkaloid or compound named "**Tannagine**." It is possible that this name is a result of a typographical error, a misinterpretation, or refers to a very obscure or proprietary compound not indexed in public scientific databases. This guide will instead focus on a well-documented and pharmacologically significant group of related compounds: the monoterpene indole alkaloids from the genus Kopsia. These alkaloids share structural similarities and exhibit a wide range of biological activities, making them a subject of intense research.

The genus Kopsia, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpene indole alkaloids.[1][2] These plants are found predominantly in Southeast Asia and have been used in traditional medicine to treat ailments like rheumatoid arthritis and pharyngitis.[1][2] Modern phytochemical investigations have isolated hundreds of alkaloids from Kopsia species, which are primarily classified into skeletons like aspidofractinines, eburnamines, and chanofruticosinates.[1] These compounds have garnered significant interest from the scientific community for their potent pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]

Experimental Protocols: Isolation, Purification, and Characterization



The isolation and structural elucidation of alkaloids from Kopsia species follow a standardized workflow involving extraction, chromatographic separation, and spectroscopic analysis.

General Protocol for Alkaloid Extraction and Isolation

The following protocol is a synthesized methodology based on common practices reported in the literature for isolating Kopsia alkaloids.[4][5]

- Plant Material Preparation: The air-dried and powdered plant material (e.g., stem bark, leaves, roots) is the starting point for extraction.[4]
- Defatting: The powdered material is first extracted with a non-polar solvent like hexane for an extended period (e.g., 17 hours) using a Soxhlet apparatus to remove lipids and other nonpolar constituents.[4]
- Alkaloid Extraction:
 - Acid-Base Extraction (Common Method): The defatted plant material is moistened with an alkaline solution (e.g., 10% ammonia solution) to convert alkaloid salts into their free base form.[4] This mixture is then exhaustively extracted with a chlorinated solvent like dichloromethane (CH2Cl2).[4] The crude alkaloid extract is obtained after solvent evaporation.
 - Solvent Extraction: Alternatively, total constituents can be extracted using polar solvents like methanol or 95% ethanol (EtOH).[5][6] The resulting crude extract then undergoes acid-base partitioning to separate the alkaloidal fraction.
- Chromatographic Separation and Purification: The crude alkaloid extract is a complex mixture that requires several stages of chromatographic separation.
 - Initial Fractionation: Column chromatography (CC) over silica gel is used for the initial separation, with a gradient of solvents (e.g., chloroform/methanol) to yield multiple fractions.[4]
 - Further Purification: Fractions of interest are subjected to repeated chromatographic techniques, including:



- Sephadex LH-20 column chromatography for size-exclusion separation.[4]
- ODS (Octadecylsilane) column chromatography (reverse-phase).[4]
- High-Performance Liquid Chromatography (HPLC), often on a C18 column, for final purification of individual compounds.[2][4]

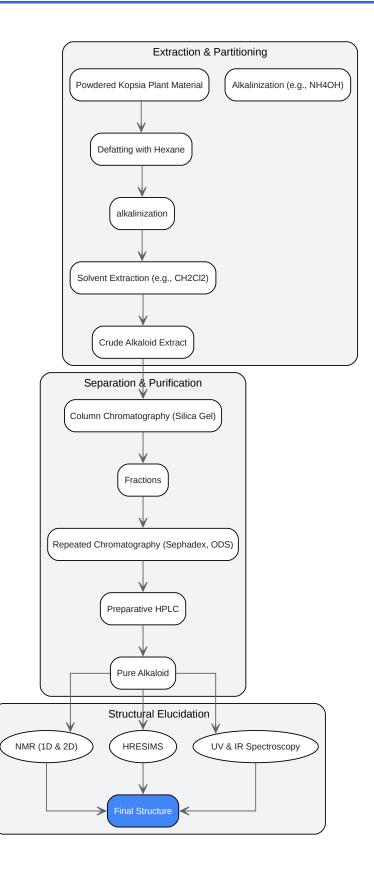
Structural Elucidation

The precise chemical structure of each purified alkaloid is determined using a combination of modern spectroscopic techniques.[2][7]

- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.[7][8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC) experiments are conducted to piece together the carbon-hydrogen framework and establish the connectivity of atoms within the molecule.[7][8][9] These spectral data are often compared with those of known compounds for identification.[2]
- Other Spectroscopic Methods: UV-Visible spectroscopy is used to identify characteristic chromophores (e.g., indolenine), while Infrared (IR) spectroscopy helps identify key functional groups (e.g., carbonyls, hydroxyls).[4]

Visualization of Experimental Workflow





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Caption: General workflow for the isolation and structural identification of Kopsia alkaloids.



Biological Activities and Quantitative Data

Kopsia alkaloids exhibit a broad spectrum of pharmacological effects, with cytotoxic and antimicrobial activities being the most extensively studied.[1][3]

Cytotoxic Activity

A significant number of alkaloids isolated from various Kopsia species have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

- Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10⁴ cells/well) and allowed to adhere overnight.
- Compound Treatment: The purified alkaloids are dissolved (usually in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
- MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for approximately 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).







• Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Table 1: Cytotoxicity of Selected Kopsia Alkaloids (IC $_{50}$ values in μM)



Alkaloid	Cancer Cell Line	IC50 (μM)	Source Species	Reference
Kopsiahainani n A	A-549, BGC- 823, HepG2, HL-60, MCF-7, SMMC-7721, W480	9.4 - 11.7	K. hainanensis	[10]
Kopsiahainanin B	A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC- 7721, W480	12.2 - 15.9	K. hainanensis	[10]
Kopsifoline K	HS-1, HS-4, SCL-1, A431, BGC-823, MCF- 7, W480	7.3 - 9.5	K. fruticosa	[7]
Kopsifoline J	HS-1, HS-4, SCL-1, A431, BGC-823, MCF- 7, W480	10.3 - 12.5	K. fruticosa	[7]
Kopsifoline I	HS-1, HS-4, SCL-1, A431, BGC-823, MCF- 7, W480	11.8 - 13.8	K. fruticosa	[7]
Taberyunine A	HepG2, A549, SGC7901	12.3, 16.8, 9.8	Ervatamia pandacaqui	[10]
Eburnaminol	HT-29 (Colorectal)	75.8	K. terengganensis	[11]
Kopsiaofficine A	Lung Cancer Cell Lines	< 20	K. officinalis	[6][12]

| Kopsileuconine B | PC9 (Lung) | 15.07 | K. hainanensis |[13] |



Antimicrobial and Antifungal Activity

Several Kopsia alkaloids have also shown promising activity against pathogenic bacteria and fungi.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination This method is commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

- Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria; 35°C for 24-48h for yeast).
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Table 2: Antimicrobial and Antifungal Activity of Selected Kopsia Alkaloids (MIC values)



Alkaloid	Microorganism	MIC (μg/mL)	Source Species	Reference
N- decarbometho xykopsamine	E. coli, E. carotovra, B. subtilis, B. cereus, S. aureus	7.8 - 15.5	Kopsia sp.	[2]
	R. solani, P. italicum, F. oxysporum	7.8 - 15.5	Kopsia sp.	[2]
N1- decarbomethoxy chanofruticosinic acid	E. coli, E. carotovra, B. subtilis, B. cereus, S. aureus	15.5 - 31.3	Kopsia sp.	[2]

| | R. solani, P. italicum, F. oxysporum | 15.5 - 31.3 | Kopsia sp. |[2] |

Mechanism of Action and Signaling Pathways

While the exact mechanisms for many Kopsia alkaloids are still under investigation, some studies have begun to elucidate their molecular targets. A notable example is the effect of certain bisindole alkaloids from Kopsia arborea on pathways relevant to Alzheimer's disease.

Inhibition of CDK5 and Tau Phosphorylation

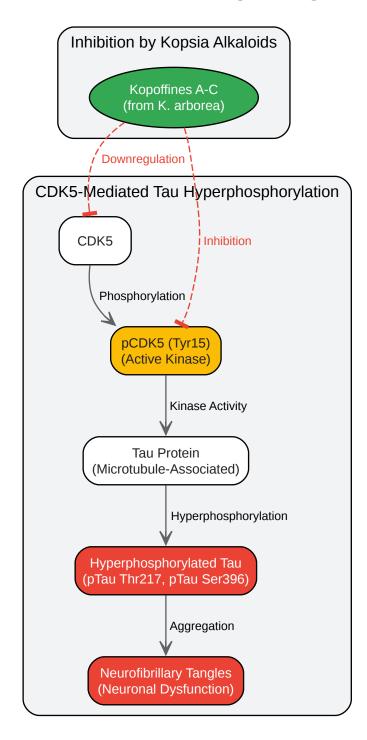
Recent research has shown that monoterpenoid indole alkaloid dimers, specifically kopoffines A-C isolated from Kopsia arborea, can significantly inhibit cyclin-dependent kinase 5 (CDK5) with IC $_{50}$ values ranging from 0.34 to 2.18 μ M.[15] CDK5 is a proline-directed serine/threonine kinase, and its hyperactivity is implicated in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.

Western blot analyses confirmed that treatment with kopoffines A-C decreased the protein levels of both CDK5 and its phosphorylated (active) form, pCDK5.[15] Consequently, this led to a reduction in the phosphorylation of tau at specific sites (Thr217 and Ser396), which are



critical for the pathological aggregation of tau.[15] This suggests a potential neuroprotective role for these alkaloids.

Visualization of the CDK5-Tau Signaling Pathway



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Caption: Inhibition of the CDK5/Tau phosphorylation pathway by Kopoffines A-C.

Conclusion

The alkaloids derived from the Kopsia genus represent a vast and promising library of natural products for drug discovery and development. Their structural diversity is matched by a wide array of biological activities, most notably potent cytotoxicity against various cancer cell lines and significant antimicrobial effects. The elucidation of specific molecular mechanisms, such as the inhibition of the CDK5 pathway by certain bisindole alkaloids, highlights their potential for therapeutic applications beyond oncology, including in the treatment of neurodegenerative diseases. Further research is warranted to explore the full therapeutic potential, structure-activity relationships, and safety profiles of these complex and fascinating molecules.

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